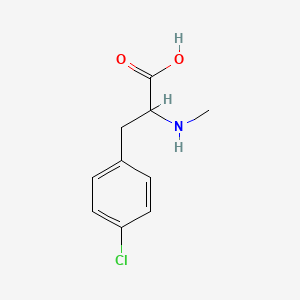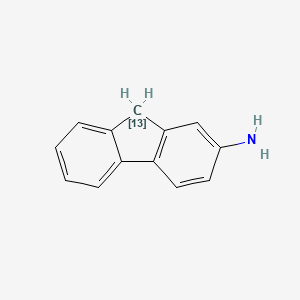
trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhydrate de trans-2-(2,4-diméthylphényl)cyclopropan-1-amine: est un composé chimique de formule moléculaire C11H15N et d'une masse molaire de 161,24 g/mol . Il s'agit d'un dérivé du cyclopropane, caractérisé par la présence d'un cycle cyclopropane lié à un groupe 2,4-diméthylphényle et à un groupe amine. Ce composé est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du chlorhydrate de trans-2-(2,4-diméthylphényl)cyclopropan-1-amine implique généralement la réaction de 2,4-diméthylphénylacétonitrile avec un agent cyclopropanant approprié dans des conditions contrôlées. La réaction est généralement réalisée en présence d'une base forte, telle que l'hydrure de sodium, et d'un solvant comme le tétrahydrofurane (THF). Le dérivé cyclopropane résultant est ensuite traité avec de l'acide chlorhydrique pour obtenir le sel chlorhydrate.
Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, avec un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Le produit final est purifié par recristallisation ou d'autres techniques de purification appropriées.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le chlorhydrate de trans-2-(2,4-diméthylphényl)cyclopropan-1-amine peut subir des réactions d'oxydation, généralement en utilisant des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène. Ces réactions conduisent souvent à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés aminés.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où le groupe amine peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants:
Oxydation: Permanganate de potassium, peroxyde d'hydrogène.
Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution: Divers nucléophiles, en fonction du produit souhaité.
Principaux produits formés:
Oxydation: Cétones, acides carboxyliques.
Réduction: Dérivés aminés.
Substitution: Divers dérivés cyclopropane substitués.
Applications de recherche scientifique
Chimie: En chimie, le chlorhydrate de trans-2-(2,4-diméthylphényl)cyclopropan-1-amine est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie: En recherche biologique, ce composé est utilisé pour étudier les effets des dérivés du cyclopropane sur les systèmes biologiques. Il est souvent utilisé dans des expériences pour comprendre l'interaction des composés contenant du cyclopropane avec les cibles biologiques.
Médecine: En chimie médicinale, le chlorhydrate de trans-2-(2,4-diméthylphényl)cyclopropan-1-amine est étudié pour ses propriétés thérapeutiques potentielles. Il est étudié pour ses effets sur diverses voies biologiques et son utilisation potentielle en tant que candidat médicament.
Industrie: Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de trans-2-(2,4-diméthylphényl)cyclopropan-1-amine implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé est connu pour interagir avec des enzymes et des récepteurs, modulant leur activité. Les voies exactes et les cibles moléculaires impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It is often used in experiments to understand the interaction of cyclopropane-containing compounds with biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use as a drug candidate.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires:
- Chlorhydrate de trans-2-(3-chlorophényl)cyclopropan-1-amine
- trans-2-(4-fluorophényl)cyclopropan-1-amine
- (1R,2S)-2-(3,4-difluorophényl)cyclopropanamine
Comparaison: Par rapport à des composés similaires, le chlorhydrate de trans-2-(2,4-diméthylphényl)cyclopropan-1-amine est unique en raison de la présence de deux groupes méthyle sur le cycle phényle. Cette caractéristique structurale peut influencer sa réactivité et son interaction avec les cibles biologiques, le rendant distinct en termes de ses propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9(8(2)5-7)10-6-11(10)12;/h3-5,10-11H,6,12H2,1-2H3;1H |
Clé InChI |
DATBZTJKVMQIOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2CC2N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride](/img/structure/B12301026.png)
![N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12301030.png)
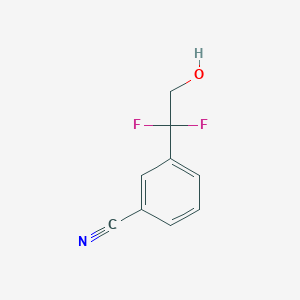
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)

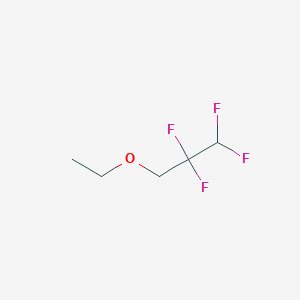


![5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12301089.png)

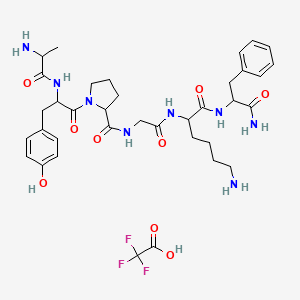
![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
